molecular formula C17H21NO5 B170851 (S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate CAS No. 113400-36-5

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B170851
CAS No.: 113400-36-5
M. Wt: 319.4 g/mol
InChI Key: TZNBTMCEMLXYEM-ZDUSSCGKSA-N
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Description

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a compound with the molecular formula C14H23NO5. It is a colorless to white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. This compound is often used as a reagent in organic synthesis and can be employed to synthesize biologically active compounds, including drugs and polymer materials .

Preparation Methods

The preparation of (S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps :

  • Dissolve pyroglutamic acid tert-butyl ester in dry dimethyl sulfoxide.
  • Add an appropriate amount of N,N’-dihydroxyethyl isopropanamide and cool the reaction mixture to below 0°C.
  • Slowly add di-tert-butyl carbonate while maintaining the temperature of the reaction mixture below 0°C.
  • After the reaction is complete, add the reaction mixture to water to produce a solid precipitate of this compound.
  • Obtain the final product through crystallization, filtration, and drying.

Chemical Reactions Analysis

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis to create various biologically active compounds.

    Biology: The compound can be used in the synthesis of peptides and other biologically relevant molecules.

    Medicine: It is employed in the development of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: The compound is used in the production of polymer materials and other industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of various biologically active molecules, influencing different biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the compounds synthesized from it .

Comparison with Similar Compounds

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as (S)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate . While both compounds share a similar core structure, their unique substituents confer different chemical properties and applications. The presence of the benzyl group in this compound makes it distinct and suitable for specific synthetic and research purposes.

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNBTMCEMLXYEM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429019
Record name 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113400-36-5
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113400-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension containing (2S)5-oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (10.00 g, 0.044 mol, 1.0 equivalent), benzyl bromide (7.88 g, 0.046 mol, 1.05 equivalents), and potassium carbonate (15.20 g, 0.11 mol, 2.5 equivalents) in DMF (200 ml) was allowed to stir at 65° C. overnight. The reaction was allowed to cool to room temperature and the mixture was filtered through Celite. The solid was rinsed with ethyl acetate (100 ml) and the resulting filtrate was partitioned between ethyl acetate and saturated brine solution. The organic layer was washed with saturated brine (3×100 ml), dried over anhydrous Na2SO4 and concentrated iiz vacuo. The crude, colorless oil was chromatographed on silica to afford 5-oxo-pyrrolidine-1,2-dicarboxylic acid 2-benzyl ester 1-tert-butyl ester as a colorless oil (8.20 g, 0.026 mol, 59% yield). Analysis H1 NMR (400 MHz, CDCl3): 7.36 (5H, broad s), 5.20 (2H, d), 4.64 (1H, dd), 2.44–1.96 (4H, m), 1.41 (9H, s). MS (LC-MS): Calculated for C17H21NO5 319.14. Found 320.19 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

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